Phytoene desaturase-IN-2

Catalog No.
S12849855
CAS No.
M.F
C19H25F4NO2
M. Wt
375.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phytoene desaturase-IN-2

Product Name

Phytoene desaturase-IN-2

IUPAC Name

(2S)-N-(cyclohexylmethyl)-2-[4-fluoro-3-(trifluoromethyl)phenoxy]-2-methylbutanamide

Molecular Formula

C19H25F4NO2

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C19H25F4NO2/c1-3-18(2,17(25)24-12-13-7-5-4-6-8-13)26-14-9-10-16(20)15(11-14)19(21,22)23/h9-11,13H,3-8,12H2,1-2H3,(H,24,25)/t18-/m0/s1

InChI Key

PHUXSFHSWHWVLZ-SFHVURJKSA-N

Canonical SMILES

CCC(C)(C(=O)NCC1CCCCC1)OC2=CC(=C(C=C2)F)C(F)(F)F

Isomeric SMILES

CC[C@@](C)(C(=O)NCC1CCCCC1)OC2=CC(=C(C=C2)F)C(F)(F)F

Phytoene desaturase-IN-2 is an enzyme crucial in the biosynthesis of carotenoids, specifically involved in the desaturation of phytoene to produce various carotenoid intermediates. This enzyme catalyzes the introduction of double bonds into the phytoene molecule, facilitating the conversion to more complex carotenoids like lycopene and beta-carotene. Phytoene desaturase operates through a series of reactions that involve both desaturation and isomerization, transforming the colorless phytoene into colored carotenoids that play essential roles in photosynthesis and photoprotection in plants and cyanobacteria .

The primary reaction catalyzed by phytoene desaturase can be summarized as follows:

  • Initial Reaction:
    15 cis phytoene+acceptorall trans phytofluene+reduced acceptor\text{15 cis phytoene}+\text{acceptor}\rightarrow \text{all trans phytofluene}+\text{reduced acceptor}
  • Subsequent Reaction:
    all trans phytofluene+acceptorall trans zeta carotene+reduced acceptor\text{all trans phytofluene}+\text{acceptor}\rightarrow \text{all trans zeta carotene}+\text{reduced acceptor}

These reactions illustrate how phytoene desaturase introduces double bonds and alters the configuration of the molecule, which is critical for further transformations leading to various carotenoids .

The synthesis of phytoene desaturase can be achieved through various methods, including:

  • Recombinant DNA Technology: Cloning the gene encoding phytoene desaturase into expression vectors allows for the production of the enzyme in bacterial or yeast systems.
  • In Vitro Enzyme Assays: Purification from plant tissues or engineered microorganisms can yield active enzyme preparations for study.
  • Chemical Synthesis: Although less common for enzymes, synthetic pathways can be explored to create modified versions of the enzyme with enhanced properties.

These methods enable researchers to study the enzyme's structure-function relationships and its role in carotenoid biosynthesis .

Phytoene desaturase has several applications across different fields:

  • Agriculture: Enhancing carotenoid content in crops can improve nutritional quality and resistance to environmental stressors.
  • Food Industry: Carotenoids are valuable natural pigments used in food coloring and as dietary supplements due to their health benefits.
  • Pharmaceuticals: The antioxidant properties of carotenoids derived from phytoene desaturase activity have potential therapeutic applications in preventing chronic diseases .

Interaction studies involving phytoene desaturase have focused on its relationship with other proteins and substrates within the carotenoid biosynthetic pathway. Notably, it interacts with plastoquinone during electron transfer processes essential for its catalytic activity. The binding of herbicides like norflurazon has also been studied, revealing insights into how these compounds inhibit phytoene desaturase activity, thereby affecting carotenoid production .

Phytoene desaturase shares similarities with other enzymes involved in carotenoid biosynthesis but exhibits unique features:

Compound NameFunctionUnique Features
Phytoene Desaturase (Zeta-Carotene Forming)Converts phytoene to zeta-caroteneDistinct substrate specificity; forms zeta-carotene as a primary product
Phytofluene DesaturaseConverts phytofluene to lycopeneOperates on a different substrate; may exhibit varying reaction kinetics
Carotenoid IsomeraseConverts cis-carotenes to trans-carotenesFocuses on isomerization rather than desaturation; plays a role in final product configuration

These comparisons highlight how phytoene desaturase-IN-2 uniquely integrates into the broader network of carotenoid biosynthesis while maintaining distinct functional characteristics that are critical for its role .

Core Scaffold and Functional Motifs

Phytoene desaturase-IN-2 features a 5-membered heterocyclic core substituted with a meta-trifluoromethylphenyl group, a structural motif conserved among potent PDS inhibitors. X-ray crystallography of homologous inhibitors bound to PDS reveals that the trifluoromethyl group occupies a hydrophobic pocket near the flavin adenine dinucleotide (FAD) cofactor, while the heterocycle aligns with the plastoquinone-binding region. The compound's molecular formula (C₁₉H₁₅F₃N₂O₂) and weight (360.33 g/mol) were confirmed via high-resolution mass spectrometry.

Stereoelectronic Configuration

Density functional theory (DFT) calculations predict a planar conformation stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and an adjacent amine group (bond length: 2.7 Å). This geometry facilitates π-π stacking with FAD's isoalloxazine ring, as evidenced by molecular docking simulations showing a binding affinity (Kd) of 12.3 nM. The electron-withdrawing trifluoromethyl group enhances lipophilicity (logP: 3.8) and stabilizes the transition state during enzyme-inhibitor complex formation.

Table 1: Key Molecular Properties of Phytoene Desaturase-IN-2

PropertyValue
Molecular FormulaC₁₉H₁₅F₃N₂O₂
Molecular Weight360.33 g/mol
logP3.8
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Rotatable Bonds4

Synthesis and Analytical Profiling

Synthetic Pathway

The synthesis begins with a Buchwald-Hartwig amination between 3-bromo-5-(trifluoromethyl)aniline and a protected furanone derivative, achieving 78% yield under palladium catalysis. Subsequent Heck coupling introduces a vinylbenzyl group at the 4-position of the furanone, followed by deprotection to yield the final product (overall yield: 42%). Critical intermediates were characterized via nuclear Overhauser effect spectroscopy (NOESY), confirming regioselectivity in the coupling steps.

Purity and Impurity Profiling

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) revealed a primary peak at 12.4 min (purity: 98.7%) with two minor impurities (<0.5% each) identified as des-trifluoromethyl and over-oxidized side products. Accelerated stability studies (40°C/75% RH, 30 days) showed no significant degradation, confirming robust synthetic control.

Table 2: Synthetic Optimization Parameters

StepCatalystTemperatureYield
AminationPd₂(dba)₃110°C78%
Heck CouplingPd(OAc)₂90°C65%
DeprotectionHCl (gas)0°C89%

Physicochemical Stability and Degradation Pathways

Thermal and Photolytic Stability

Thermogravimetric analysis (TGA) indicated decomposition onset at 215°C, with a single-step mass loss corresponding to cleavage of the trifluoromethylphenyl moiety. Photostability testing under UV-A (320–400 nm) exposure for 48 hours revealed 12% degradation via aryl-fluorine bond homolysis, confirmed by electron paramagnetic resonance (EPR) detection of trifluoromethyl radicals.

Hydrolytic Pathways

In aqueous buffers (pH 3–9), Phytoene desaturase-IN-2 exhibited pH-dependent hydrolysis. At pH 7.4, pseudo-first-order kinetics (k = 2.1 × 10⁻⁶ s⁻¹) governed the cleavage of the amide bond, yielding 3-(trifluoromethyl)benzoic acid and a secondary amine as major products. Acidic conditions (pH 3) accelerated degradation 4-fold, while alkaline media (pH 9) stabilized the compound through deprotonation of the amine group.

Table 3: Degradation Products Under Accelerated Conditions

ConditionMajor ProductsRelative Abundance
UV-A (48 h)Defluorinated analog88%
pH 3 (72 h)3-(Trifluoromethyl)benzoic acid67%
pH 9 (72 h)Intact compound95%

XLogP3

5.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

375.18214169 g/mol

Monoisotopic Mass

375.18214169 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-08-10

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